2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)22-12-10-15(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,15H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHWSNCIWBCPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole nucleus is typically constructed via condensation of o-phenylenediamine with carboxylic acid derivatives. In the context of 1,3-benzodiazole systems, 2-chloro-1H-benzimidazole serves as a common intermediate. A modified approach involves cyclization under acidic conditions using hydrochloric acid or polyphosphoric acid at 80–100°C for 6–12 hours.
Key parameters influencing yield include:
-
Stoichiometry of reactants : A 1:1 molar ratio of o-phenylenediamine to chloroacetic acid derivatives minimizes side-product formation.
-
Catalyst selection : Zinc chloride or iodine enhances cyclization efficiency by facilitating electrophilic aromatic substitution.
Piperidine Ring Functionalization
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SNAr | Cs₂CO₃ | DMF | 110 | 62 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 78 |
Sulfonylation Strategies
Tosylation of Piperidine
The 4-methylbenzenesulfonyl (tosyl) group is introduced via reaction of the piperidine nitrogen with 4-methylbenzenesulfonyl chloride (TsCl). This step requires inert conditions (argon atmosphere) and a base such as triethylamine or pyridine to scavenge HCl byproducts.
Critical factors :
-
Solvent polarity : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes sulfonylation kinetics.
-
Stoichiometry : A 1.2:1 molar ratio of TsCl to piperidine ensures complete conversion, avoiding residual starting material.
Purification and Crystallization
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Patent data indicate that crystalline form-2 of analogous compounds exhibits superior stability, achieved by anti-solvent precipitation with methyl tert-butyl ether (MTBE) at 0–5°C.
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate reaction times. For example, 2-[1-(aryl)piperidin-4-yl]benzimidazoles are synthesized in 30–45 minutes at 150°C using a CEM Discover SP system. Adapting this protocol:
-
Microwave conditions : 150 W, 150°C, 30 minutes.
-
Solvent system : 1:1 DMF/water mixture enhances dielectric heating.
-
Yield improvement : 85–92% compared to 60–75% for conventional heating.
Table 2: Comparative Analysis of Heating Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 6 | 68 | 95 |
| Microwave | 0.5 | 89 | 99 |
Solid-State Formulation Techniques
Amorphous Dispersion Preparation
Amorphous forms enhance bioavailability for poorly soluble derivatives. A patented method involves dissolving the compound in a dichloromethane/methanol mixture, followed by solvent removal via rotary evaporation or spray drying.
Process parameters :
-
Spray drying : Inlet temperature 120°C, outlet temperature 70°C.
-
Excipient addition : Polyvinylpyrrolidone (PVP K30) at 1:1 (w/w) ratio prevents recrystallization.
Polymorphic Control
Seeding with crystalline form-2 during anti-solvent addition (e.g., MTBE) ensures polymorphic purity. XRPD analysis confirms phase homogeneity, with characteristic peaks at 2θ = 5.7°, 9.1°, and 17.3°.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 7.69 (d, J = 8.2 Hz, 2H, tosyl-H), 7.32 (d, J = 8.2 Hz, 2H, tosyl-H), 4.12–4.05 (m, 1H, piperidine-H), 3.21–3.15 (m, 2H, piperidine-H), 2.41 (s, 3H, CH₃).
-
HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting endotherm at 218–220°C, consistent with crystalline form-2.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow
Cost-Benefit Analysis
Table 3: Economic Comparison of Synthetic Routes
| Route | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 1,200 | 68 | 95 |
| Microwave-assisted | 950 | 89 | 99 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets
Biological Activity
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole ring, which is known for its diverse pharmacological properties. The presence of the piperidine and sulfonyl groups enhances its interaction with biological targets. The molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 347.54 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Compound A | S. aureus | MIC: 32 µg/mL | |
| Compound B | E. coli | MIC: 64 µg/mL |
Antiviral Activity
The benzodiazole moiety has been associated with antiviral properties, particularly against HIV and other viral infections. Structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole structure can enhance antiviral potency. For instance, certain substitutions on the phenyl ring have been shown to significantly increase activity against HIV-1 .
Anti-cancer Properties
Compounds similar to this compound have been investigated for their anti-cancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
| Cancer Type | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Breast Cancer | 5.0 | Caspase activation | |
| Lung Cancer | 10.0 | Cell cycle arrest |
Study on Antibacterial Activity
In a recent study conducted by Sattar et al., a series of novel derivatives were synthesized based on the piperidine framework. These derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonyl group in enhancing the overall potency of these compounds .
Evaluation of Antiviral Efficacy
Another study focused on the antiviral efficacy of benzodiazole derivatives against HIV-1. The results indicated that specific structural modifications led to a significant reduction in viral replication rates in vitro. Compounds were tested for their cytotoxicity and selectivity index, revealing promising candidates for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Table 2: Physicochemical Properties
Key Research Findings and Functional Insights
Chlorophenylsulfonyl derivatives () exhibit higher polarity and antifungal activity, suggesting substituent-dependent bioactivity .
Biological Activity: Anticancer Potential: Acryloyl-modified derivatives () inhibit K-Ras via covalent binding, a mechanism distinct from the target compound’s sulfonyl interactions . CNS Applications: Fluorobenzyl-methoxyphenethyl derivatives () show affinity for CNS targets, highlighting the impact of aromatic substituents .
Synthetic Flexibility : Microwave-assisted and one-pot syntheses () enable efficient modification of benzimidazole-piperidine scaffolds, supporting diverse pharmacological applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
Nucleophilic substitution : Piperidine derivatives react with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group .
Coupling reactions : The benzodiazole moiety is attached through Suzuki-Miyaura or Buchwald-Hartwig couplings, depending on substituent compatibility .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity. HPLC with a C18 column (acetonitrile/water gradient) confirms >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : - and -NMR identify proton/carbon environments (e.g., benzodiazole aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 2.4 ppm for methyl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 372.5) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonyl S–O bond ~1.43 Å) .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
- Activities : Preliminary studies suggest kinase inhibition (IC values in µM range) and antimicrobial potential (tested via microdilution assays against S. aureus and E. coli) .
- Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding interactions with biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ATP-binding sites in kinases) .
MD Simulations : GROMACS or AMBER evaluates binding stability (e.g., RMSD <2 Å over 100 ns) .
Pharmacophore Modeling : Identifies critical features (e.g., sulfonyl group for H-bonding, benzodiazole for π-π stacking) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Troubleshooting :
- Orthogonal Assays : Validate kinase inhibition using both fluorescence and radiometric assays .
- Compound Stability : Assess degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer, 37°C) .
- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
Q. How can enantiomeric purity be achieved, and what are the implications for pharmacological activity?
- Synthesis :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric coupling with BINAP ligands .
- Impact : Enantiomers may show divergent IC values (e.g., R-enantiomer 10x more potent than S in kinase assays) .
Q. What structural analogs of this compound exhibit improved bioavailability, and how are they designed?
- Analog Design :
| Analog | Modification | Bioavailability Improvement |
|---|---|---|
| Hydrochloride salt | Addition of HCl to benzodiazole | Solubility ↑ 5x in aqueous buffer |
| PEGylated derivative | Polyethylene glycol at piperidine | Plasma half-life ↑ 3x in rodent models |
- Methods : LogP reduction (<3.0 via introduction of polar groups) and metabolic stability assays (e.g., liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
